molecular formula C8H6BrClO B1286585 3-Bromo-2-methylbenzoyl chloride CAS No. 21900-48-1

3-Bromo-2-methylbenzoyl chloride

Cat. No.: B1286585
CAS No.: 21900-48-1
M. Wt: 233.49 g/mol
InChI Key: JUNGKBUTMUFRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the second position. This compound is primarily used in organic synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzoyl chloride
  • 3-Chloro-2-methylbenzoyl chloride
  • 3-Bromo-4-methylbenzoyl chloride

Uniqueness

3-Bromo-2-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and reactivity in synthetic applications .

Properties

IUPAC Name

3-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNGKBUTMUFRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598426
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-48-1
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-2-methylbenzoic acid (2000 mg) was added to dichloromethane (50 mL) and N,N-dimethylformamide (1 mL). Oxalyl chloride (649 mg) was added and the solution was stirred for three minutes. The mixture was washed with 1 M aqueous HCl three times, washed with brine, and dried on anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to yield the product.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 1 L, one-necked flask equipped with a magnetic stir bar and reflux condenser, was added 3-bromo-2-methylbenzoic acid 1 (200 g, 0.93 mol) and thionyl chloride (202 mL, 2.79 mol). The reactor was attached to aqueous NaOH solution scrubber (the amount of NaOH was not listed above) and heated to 76° C. for 90 min. At this point, all the solid had dissolved. GC analysis indicated that the reaction was complete. The batch was cooled to ambient temperature and concentrated under reduced pressure to give 3-bromo-2-methylbenzoyl chloride as a light brown oil. This material was dissolved in anhydrous CH2Cl2 (350 mL) and transferred to an addition funnel. This solution was added drop wise to a solution of 2-amino-2-methyl-1-propanol (182.4 g, 2.05 mol) in anhydrous CH2Cl2 (1.0 L) over 45 min. During the addition, the internal temperature was kept between 10° C. to 20° C. by cooling with an ice-water bath. The addition funnel was rinsed with anhydrous CH2Cl2 (50 mL). The batch was stirred at ambient temperature for 3 h. GC analysis indicated that the reaction was complete. The salts were filtered-off and the filter cake was rinsed with CH2Cl2 (1 L). The filtrate was washed with sat. aq NaHCO3 (500 mL, prepared from 200 g NaHCO3 and 1.6 L tap water) and brine (500 mL, prepared from 750 g NaCl and 1.5 L tap water). The separated organic layer was dried over Na2SO4 (400 g) and filtered. Material transfer and filter cake rinsing was completed with CH2Cl2 (1 L). The filtrate was concentrated under reduced pressure. To the resulting residue was slowly added thionyl chloride (302 mL, 4.16 mol). Exothermic reaction occurred. The reactor was attached to aqueous NaOH solution scrubber (the amount of NaOH was not listed above) and the batch was stirred for 2 h upon completion of the addition. GC analysis indicated that the reaction was complete. Thionyl chloride was removed under reduced pressure. The residue was cooled with an ice-water bath. MeOH (100 mL) was slowly added (very exothermic), followed by 20 wt % NaOH solution (600 mL, prepared from 200 g NaOH and 0.8 L tap water). The pH of the reaction mixture was determined to be 14. Tap water (1 L) was added, and the batch was stirred until most of the solids dissolved. The mixture was extracted with MTBE (800 mL×3). The organic layers were combined, washed with brine (500 mL), dried over Na2SO4 (322 g), and concentrated under reduced pressure. The residue was purified by passage through a silica-gel plug (1 kg silica gel in a 3 L filter funnel loaded with 2 L of hexane) eluted with 15% EtOAc/hexane (7.5 L). The first 5.5 L of eluent contained 2. Concentration under reduced pressure afforded 217 g (87%) of 2 as an orange oil. HPLC indicated its purity was 96.5 A %. LCMS (m/z) 268.14 (M++1, 79Br), 270.03 (M++1, 81Br). 1H NMR (400 MHz, CDCl3) δ 1.40 (6H, s), 2.61 (3H, s), 4.09 (2H, s), 7.06 (1H, dd, J=8.4, 7.2 Hz), 7.60 (1H, d, J=7.2 Hz), 7.62 (1H, dd, J=8.4, 1.2 Hz). 13C NMR (100 MHz, CDCl3) δ 20.9, 28.5 (2C), 68.2, 79.0, 126.7, 126.8, 129.0, 130.3, 134.7, 137.9, 162.3.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
202 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.